molecular formula C33H40O21 B2861417 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)- CAS No. 145134-63-0

4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No. B2861417
M. Wt: 772.662
InChI Key: NEXCWFVNYYIZCR-AQERXLLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)- is a natural product found in Carthamus tinctorius with data available.

Scientific Research Applications

Stereocontrolled Synthesis of β-D-Rhamnopyranosides

A study by Crich and Yao (2004) elaborates on the stereocontrolled synthesis of beta-D-rhamnopyranosides, showcasing a method that efficiently synthesizes beta-D- and alpha-D-rhamnopyranosyl units in a single step through double radical fragmentation of modified benzylidene acetals. This process underscores a significant advancement in the synthesis of complex sugar molecules, potentially applicable in the development of novel glycosylated natural products and understanding the chemical biology of sugars (Crich & Yao, 2004).

Isolation and Structural Analysis of Flavonoids

In another study, Du et al. (2000) isolated a flavonol glycoside similar to the chemical compound from the whole plant of Goodyera schlechtendaliana. This research provides insight into the structural analysis of complex flavonoids and their potential biological activities, opening avenues for further studies on their applications in understanding plant biochemistry and potential therapeutic uses (Du, Sun, & Shoyama, 2000).

Novel Glycosidase Inhibitor Synthesis

Jespersen et al. (1994) discussed the synthesis of Isofagomine, a potent β-glucosidase inhibitor, from a derivative similar to the chemical compound . This study highlights the compound's relevance in developing inhibitors for enzymes like β-glucosidase, which can have significant applications in medical research, particularly in treating metabolic disorders and understanding enzyme function (Jespersen, Bols, Sierks, & Skrydstrup, 1994).

Chemical Glycosylation Reaction Mechanism

Crich (2010) explored the mechanism of chemical glycosylation reactions, with findings applicable to the synthesis processes involving compounds like "4H-1-Benzopyran-4-one...". Understanding these mechanisms is crucial for advancing glycochemistry, particularly in synthesizing complex glycosides and investigating their roles in biological systems (Crich, 2010).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-17(37)22(42)25(45)31(49-9)48-8-15-19(39)24(44)27(47)33(52-15)54-30-21(41)16-13(50-28(30)10-2-4-11(35)5-3-10)6-12(36)29(20(16)40)53-32-26(46)23(43)18(38)14(7-34)51-32/h2-6,9,14-15,17-19,22-27,31-40,42-47H,7-8H2,1H3/t9-,14+,15+,17-,18+,19+,22+,23-,24-,25+,26+,27+,31+,32-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCWFVNYYIZCR-PUWRHKPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255834
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxykaempferol 3-Rutinoside-6-glucoside

CAS RN

145134-63-0
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145134-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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